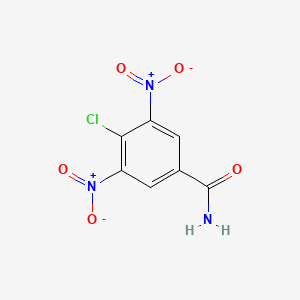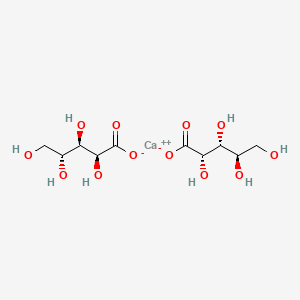
2-エチルヘキシルアミン塩酸塩
概要
説明
2-Ethylhexylamine hydrochloride is a compound with the molecular formula C8H20ClN . It is used in various applications and is a versatile intermediate . The raw material for 2-Ethylhexylamine hydrochloride is 2-Ethylhexanol, an oxo alcohol based on Propene .
Molecular Structure Analysis
The molecular structure of 2-Ethylhexylamine hydrochloride consists of 8 carbon atoms, 20 hydrogen atoms, and 1 nitrogen atom, along with a chloride ion . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
2-Ethylhexylamine hydrochloride has a molecular weight of 165.70 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has a rotatable bond count of 5 and a complexity of 52.5 .科学的研究の応用
白金の選択的回収
2-エチルヘキシルアミン塩酸塩は、混合金属HCl溶液からの白金(IV)の選択的沈殿に使用されます。 このプロセスにより、広範囲のHCl濃度において、パラジウム(II)やロジウム(III)などの他の金属から白金を選択的に回収できます .
燃料マーカーと添加剤
この化合物は、燃料マーカーと添加剤の製造に使用されます。 これらの物質は、燃料の品質と性能を向上させるために不可欠です .
界面活性剤と洗剤
これは、界面活性剤と洗剤の製造における主要な成分であり、これらの製品の洗浄効率と効果に貢献しています .
コーティング剤と塗料添加剤
2-エチルヘキシルアミン塩酸塩は、コーティング剤と塗料用の添加剤の製造にも使用され、耐久性や耐性などの特性を向上させています .
ライフサイエンス化学物質
Safety and Hazards
2-Ethylhexylamine hydrochloride is moderately toxic by ingestion, inhalation, and skin contact . It is corrosive and a severe skin and eye irritant . It is a flammable liquid when exposed to heat or flame and can react with oxidizing materials . To fight fire, use alcohol foam, CO2, or dry chemical .
作用機序
Mode of Action
The mode of action of 2-Ethylhexylamine hydrochloride is not well-documented. Generally, amines can act as bases, accepting protons and forming salts. They can also form hydrogen bonds, influencing their interactions with biological targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethylhexylamine hydrochloride. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with biological targets . It’s also important to use this compound only in well-ventilated areas or outdoors, and avoid release to the environment .
生化学分析
Biochemical Properties
2-Ethylhexylamine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of N-alkyl carbamates. It interacts with various enzymes and proteins, facilitating the formation of these compounds. The primary interaction involves the amine group of 2-ethylhexylamine hydrochloride reacting with carbonyl-containing compounds, leading to the formation of carbamate linkages. This interaction is crucial in the production of pharmaceuticals and agrochemicals .
Cellular Effects
2-Ethylhexylamine hydrochloride has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within the cell. Additionally, 2-ethylhexylamine hydrochloride has been shown to impact cell proliferation and differentiation, making it a valuable tool in cell biology research .
Molecular Mechanism
The molecular mechanism of 2-ethylhexylamine hydrochloride involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it can act as an inhibitor of certain proteases, preventing the breakdown of proteins and peptides. Additionally, 2-ethylhexylamine hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-ethylhexylamine hydrochloride can change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to 2-ethylhexylamine hydrochloride has been shown to cause alterations in cellular function, including changes in cell viability and metabolic activity. These temporal effects are essential considerations in experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of 2-ethylhexylamine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At higher doses, 2-ethylhexylamine hydrochloride can cause adverse effects, including toxicity and organ damage. These threshold effects are critical for determining safe and effective dosage levels in research and potential therapeutic applications .
Metabolic Pathways
2-Ethylhexylamine hydrochloride is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are essential for the detoxification and elimination of 2-ethylhexylamine hydrochloride from the body. The compound’s metabolism can also influence the levels of specific metabolites, affecting overall metabolic flux .
Transport and Distribution
Within cells and tissues, 2-ethylhexylamine hydrochloride is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, 2-ethylhexylamine hydrochloride can accumulate in specific tissues, depending on its affinity for particular biomolecules. This transport and distribution are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 2-ethylhexylamine hydrochloride can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2-ethylhexylamine hydrochloride can localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. This subcellular localization is essential for understanding the compound’s mechanism of action and potential therapeutic effects .
特性
IUPAC Name |
2-ethylhexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.ClH/c1-3-5-6-8(4-2)7-9;/h8H,3-7,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWRGTDFPPYRAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885345 | |
| Record name | 1-Hexanamine, 2-ethyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26392-49-4 | |
| Record name | 1-Hexanamine, 2-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26392-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexanamine, 2-ethyl-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026392494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexanamine, 2-ethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hexanamine, 2-ethyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-ethylhexyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















